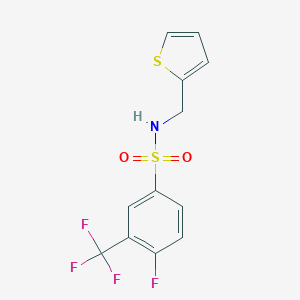![molecular formula C29H20O B246427 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one, also known as DPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPP is a polycyclic aromatic hydrocarbon that has a unique structure, making it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is not fully understood, but it is believed to act as an electron acceptor in organic electronic devices. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has a high electron affinity, which allows it to efficiently accept electrons from other molecules.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one, but it has been found to be non-toxic in animal studies. However, further research is needed to fully understand the potential effects of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one in lab experiments is its excellent stability and solubility. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is also relatively easy to synthesize, making it a readily available material for researchers. However, one limitation of using 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one is its complex structure, which can make it difficult to study and manipulate in certain experiments.
Orientations Futures
There are several potential future directions for research on 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one. One area of interest is the development of new synthetic methods for 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential applications of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one in other fields, such as catalysis and materials science. Finally, more research is needed to fully understand the mechanism of action of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one and its potential effects on biological systems.
Méthodes De Synthèse
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one can be synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The synthesis of 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one can be challenging due to its complex structure, but recent advancements in synthetic methods have made it more accessible.
Applications De Recherche Scientifique
1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been studied for its potential applications in various fields, including organic electronics, photovoltaics, and optoelectronics. 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been found to have excellent electron-transport properties, making it a promising candidate for use in organic field-effect transistors and organic solar cells. Additionally, 1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one has been shown to have excellent stability and solubility, making it an ideal material for use in organic electronic devices.
Propriétés
Formule moléculaire |
C29H20O |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1,3-diphenyl-1,3-dihydrocyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C29H20O/c30-29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28(27)26(29)20-13-5-2-6-14-20/h1-18,25-26H |
Clé InChI |
AGWYEPSKPQEXTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
![N-{4-[2-(3,4-Dimethyl-phenoxy)-acetylamino]-phenyl}-benzamide](/img/structure/B246348.png)


![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)
![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)
![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)